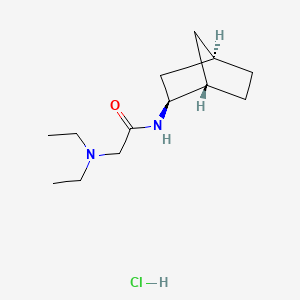
Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes a norbornane ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- typically involves multiple steps. The process begins with the preparation of the norbornane ring, followed by the introduction of the diethylamino group and the acetamide moiety. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process involves continuous monitoring and control of reaction parameters to ensure consistency and quality. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-2-norbornanyl acetate: This compound shares the norbornane ring structure but differs in its functional groups.
2-Norbornyl acetate: Another compound with a norbornane ring, used in different applications.
Uniqueness
Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride, exo- is unique due to its specific combination of functional groups and its hydrochloride salt form
Properties
CAS No. |
97747-89-2 |
|---|---|
Molecular Formula |
C13H25ClN2O |
Molecular Weight |
260.80 g/mol |
IUPAC Name |
N-[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C13H24N2O.ClH/c1-3-15(4-2)9-13(16)14-12-8-10-5-6-11(12)7-10;/h10-12H,3-9H2,1-2H3,(H,14,16);1H/t10-,11+,12+;/m1./s1 |
InChI Key |
AVVUKLKDINBLQX-FVDRTDNTSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)N[C@H]1C[C@@H]2CC[C@H]1C2.Cl |
Canonical SMILES |
CCN(CC)CC(=O)NC1CC2CCC1C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















